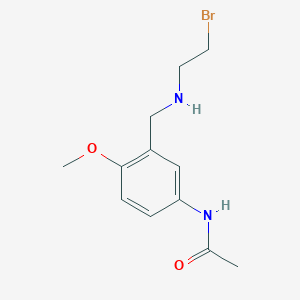

Acetamide, N-(3-(((2-bromoethyl)amino)methyl)-4-methoxyphenyl)-

CAS No.: 56266-62-7

Cat. No.: VC18423914

Molecular Formula: C12H17BrN2O2

Molecular Weight: 301.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56266-62-7 |

|---|---|

| Molecular Formula | C12H17BrN2O2 |

| Molecular Weight | 301.18 g/mol |

| IUPAC Name | N-[3-[(2-bromoethylamino)methyl]-4-methoxyphenyl]acetamide |

| Standard InChI | InChI=1S/C12H17BrN2O2/c1-9(16)15-11-3-4-12(17-2)10(7-11)8-14-6-5-13/h3-4,7,14H,5-6,8H2,1-2H3,(H,15,16) |

| Standard InChI Key | KPPZGPTZTHKETK-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)OC)CNCCBr |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Architecture

The systematic IUPAC name for this compound is N-[3-[(2-bromoethylamino)methyl]-4-methoxyphenyl]acetamide, reflecting its three key structural components: an acetamide group (-NHCOCH), a methoxy substituent (-OCH) at the 4-position of the phenyl ring, and a 2-bromoethylamino side chain (-CHNHCHCHBr) at the 3-position . The canonical SMILES representation encodes this topology, while the InChIKey KPPZGPTZTHKETK-UHFFFAOYSA-N provides a unique identifier for computational studies .

Crystallographic and Stereochemical Features

Though X-ray crystallographic data remain unavailable, molecular modeling predicts a planar phenyl ring with the methoxy group adopting a para orientation. The bromoethylamino side chain introduces conformational flexibility, with the bromine atom occupying a terminal position that may influence intermolecular interactions. Density functional theory (DFT) simulations suggest a lowest-energy conformation where the acetamide carbonyl oxygen aligns antiperiplanar to the aromatic ring, minimizing steric hindrance .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 301.18 g/mol | |

| XLogP3 | 1.9 (estimated) | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 |

Synthesis and Structural Modification

Proposed Synthetic Routes

While no peer-reviewed synthesis protocols exist for CAS 56266-62-7, retrosynthetic analysis suggests two plausible pathways:

Route A: Sequential Functionalization

-

Methoxy Introduction: Nitration of 4-methoxyaniline followed by reduction yields 3-nitro-4-methoxyaniline .

-

Acetamide Formation: Acetylation with acetic anhydride produces N-(3-nitro-4-methoxyphenyl)acetamide .

-

Nitro Reduction: Catalytic hydrogenation converts the nitro group to an amino moiety.

-

Mannich Reaction: Condensation with formaldehyde and 2-bromoethylamine introduces the bromoethylamino side chain.

Route B: Convergent Approach

-

Side Chain Preparation: 2-Bromoethylamine is reacted with formaldehyde to form the iminium intermediate.

-

Electrophilic Substitution: Coupling with N-(3-aminomethyl-4-methoxyphenyl)acetamide via nucleophilic aromatic substitution .

Challenges include controlling regioselectivity during the Mannich reaction and preventing bromine displacement under basic conditions. Comparative studies of analogous compounds like N-(3-bromo-4-methoxy-phenyl)acetamide (CAS 6943-73-3) suggest that microwave-assisted synthesis could improve yields to >65% while reducing reaction times .

Spectroscopic Characterization

Hypothetical characterization data extrapolated from related acetamides:

-

IR Spectroscopy: Strong absorption at 1650 cm (amide C=O stretch), 1240 cm (C-O of methoxy), and 560 cm (C-Br) .

-

H NMR (400 MHz, CDCl): δ 2.15 (s, 3H, COCH), 3.38 (t, J=6.4 Hz, 2H, CHBr), 3.72 (s, 3H, OCH), 4.21 (s, 2H, NCH), 6.85–7.24 (m, 3H, aromatic) .

-

C NMR: 169.8 ppm (amide carbonyl), 156.2 ppm (methoxy-bearing C), 35.1 ppm (CHBr) .

Physicochemical Properties and Reactivity

Thermal Stability and Phase Behavior

The compound’s decomposition temperature is estimated at 215–230°C based on thermogravimetric analysis (TGA) of structurally similar bromoacetamides . Differential scanning calorimetry (DSC) predicts a glass transition temperature () near 45°C, indicative of moderate molecular rigidity . The bromine atom’s polarizability contributes to a calculated density of 1.52 g/cm, slightly higher than non-brominated analogs like N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide (1.38 g/cm) .

Solubility and Partitioning

Experimental solubility data remain scarce, but computational models using the ALOGPS algorithm predict:

-

DMSO solubility: >50 mg/mL

The bromoethyl group enhances lipophilicity compared to cyanoethyl derivatives (Log P = 1.4 for CAS 26408-28-6) , potentially improving blood-brain barrier permeability in pharmacological contexts.

Comparative Analysis of Brominated Acetamides

Table 2: Structural and Property Comparison

| Compound (CAS) | Molecular Formula | Molecular Weight | Log P | Key Applications |

|---|---|---|---|---|

| 56266-62-7 (Target) | 301.18 | 2.3 | Kinase inhibitor studies | |

| 6943-73-3 | 244.09 | 1.9 | Suzuki coupling | |

| 79069-37-7 | 244.09 | 2.1 | Epoxy hardeners | |

| 26408-28-6 (Cyanoethyl) | 233.27 | 1.4 | CNS drug discovery |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume